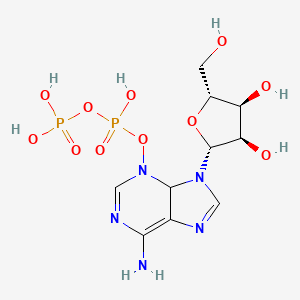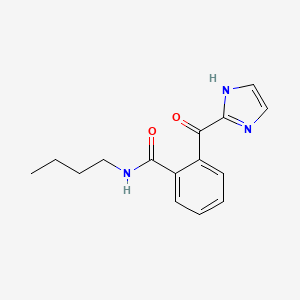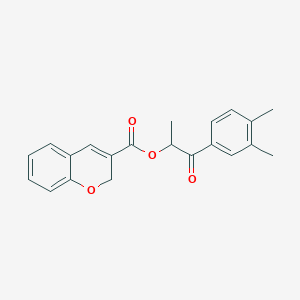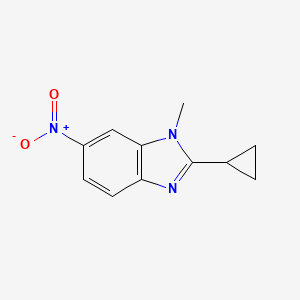
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its purine base attached to a ribose sugar, which is further linked to a trihydrogen diphosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization, amination, and oxidation steps to form the purine ring structure.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosylation reaction. This step requires the activation of the ribose sugar, often using a protecting group strategy to ensure selective reaction.
Phosphorylation: The final step involves the phosphorylation of the ribose-purine compound to introduce the trihydrogen diphosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine base or the ribose sugar.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, modified nucleosides, and other purine analogs.
Aplicaciones Científicas De Investigación
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleoside analogs.
Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA and RNA Polymerases: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.
Induce Mutations: The compound can cause mutations in the genetic material, leading to cell death or malfunction.
Interfere with Metabolic Pathways: It can disrupt various metabolic pathways involved in nucleic acid synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.
Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Uniqueness
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl trihydrogen diphosphate is unique due to its specific structure and the presence of the trihydrogen diphosphate group, which imparts distinct chemical and biological properties. Its ability to act as a nucleoside analog makes it valuable in research and therapeutic applications.
Propiedades
Fórmula molecular |
C10H17N5O11P2 |
|---|---|
Peso molecular |
445.22 g/mol |
Nombre IUPAC |
[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-purin-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O11P2/c11-8-5-9(15(3-13-8)25-28(22,23)26-27(19,20)21)14(2-12-5)10-7(18)6(17)4(1-16)24-10/h2-4,6-7,9-10,16-18H,1,11H2,(H,22,23)(H2,19,20,21)/t4-,6-,7-,9?,10-/m1/s1 |
Clave InChI |
BNQQEQJZWPJPBO-AFPKLJJXSA-N |
SMILES isomérico |
C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)N |
SMILES canónico |
C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)






![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)




